molecular formula C8H12N4O3 B14612322 2-Cyano-2-(methoxyimino)-N-(propylcarbamoyl)acetamide CAS No. 57967-01-8

2-Cyano-2-(methoxyimino)-N-(propylcarbamoyl)acetamide

Cat. No.: B14612322
CAS No.: 57967-01-8
M. Wt: 212.21 g/mol
InChI Key: LHZFMHYHBZOJOI-UHFFFAOYSA-N
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Description

2-Cyano-2-(methoxyimino)-N-(propylcarbamoyl)acetamide is a chemical compound with a complex structure that includes cyano, methoxyimino, and propylcarbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(methoxyimino)-N-(propylcarbamoyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a cyanoacetamide derivative with a methoxyimino compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(methoxyimino)-N-(propylcarbamoyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Cyano-2-(methoxyimino)-N-(propylcarbamoyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-2-(methoxyimino)-N-(propylcarbamoyl)acetamide involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-2-(methoxyimino)acetamidine
  • trans-2-Cyano-2-(methoxyimino)acetamide

Uniqueness

2-Cyano-2-(methoxyimino)-N-(propylcarbamoyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

57967-01-8

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

N-methoxy-2-oxo-2-(propylcarbamoylamino)ethanimidoyl cyanide

InChI

InChI=1S/C8H12N4O3/c1-3-4-10-8(14)11-7(13)6(5-9)12-15-2/h3-4H2,1-2H3,(H2,10,11,13,14)

InChI Key

LHZFMHYHBZOJOI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC(=O)C(=NOC)C#N

Origin of Product

United States

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